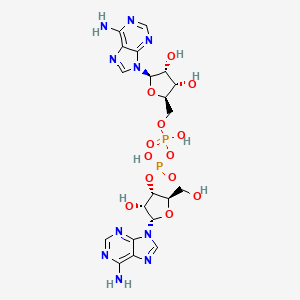

Diadenosine diphosphate

Description

Structure

3D Structure

Properties

CAS No. |

14938-28-4 |

|---|---|

Molecular Formula |

C20H26N10O13P2 |

Molecular Weight |

676.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(41-19)2-39-44(35,36)43-45(37,38)42-14-7(1-31)40-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20+/m1/s1 |

InChI Key |

FHISWBUCBBVWGG-SNESVTBZSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H](O[C@@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N |

Other CAS No. |

14938-28-4 |

physical_description |

Solid |

Origin of Product |

United States |

Molecular Biology and Enzymology of Diadenosine Polyphosphates

Biosynthesis Pathways and Mechanisms

Diadenosine diphosphate (B83284) (Ap2A) and other diadenosine polyphosphates (ApnAs) are synthesized through various enzymatic pathways, with aminoacyl-tRNA synthetases playing a central role. Several other adenylate-forming enzymes also contribute to their production. The biosynthesis is influenced by specific reaction mechanisms and the presence of certain divalent cations.

Role of Aminoacyl-tRNA Synthetases (aaRSs)

Aminoacyl-tRNA synthetases (aaRSs) are the primary enzymes responsible for the synthesis of diadenosine polyphosphates, including Ap2A. nih.govresearchgate.net Their canonical function is to catalyze the attachment of a specific amino acid to its cognate tRNA, a crucial step in protein synthesis. researchgate.netnih.gov However, in a side reaction, most aaRSs can also produce diadenosine polyphosphates. researchgate.netnih.gov

The synthesis of ApnAs by aaRSs is a two-step process. nih.govnih.gov In the first step, the enzyme activates an amino acid using adenosine (B11128) triphosphate (ATP), which results in the formation of a highly reactive enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate and the release of inorganic pyrophosphate (PPi). nih.govnih.gov In the absence of its cognate tRNA, a second molecule of ATP can bind to the active site. The γ-phosphate of this second ATP molecule then performs a nucleophilic attack on the α-phosphate of the aa-AMP intermediate, leading to the formation of diadenosine tetraphosphate (B8577671) (Ap4A) and the release of the amino acid. nih.govnih.gov While Ap4A is the most commonly produced diadenosine oligophosphate by tRNA synthetases, the synthesis of other ApnAs, including Ap2A, can also occur. researchgate.netnih.gov

Different aaRSs exhibit varying efficiencies in synthesizing ApnAs. nih.gov For instance, lysyl-tRNA synthetase (LysRS) is a significant contributor to Ap4A synthesis. nih.gov Studies have shown that free LysRS is more active in Ap4A synthesis than when it is part of a multienzyme complex. nih.gov

Contribution of Other Adenylate-Forming Enzymes

Besides aaRSs, other enzymes that form an adenylate intermediate as part of their reaction mechanism can also synthesize diadenosine polyphosphates. nih.govnih.govacs.org These enzymes share the common feature of activating a substrate by transferring an adenosine monophosphate (AMP) moiety from ATP. This enzyme-bound adenylated intermediate can then react with a second ATP molecule to form ApnAs.

Examples of such enzymes include:

DNA and RNA ligases: These enzymes catalyze the formation of phosphodiester bonds in nucleic acids, a process that involves the formation of an adenylylated enzyme intermediate. nih.govnih.govacs.org

Acyl-coenzyme A synthetases: These enzymes activate fatty acids by forming an acyl-AMP intermediate before transferring the acyl group to coenzyme A. nih.govnih.govacs.org

Ubiquitin-activating enzymes: These enzymes play a crucial role in protein degradation by activating ubiquitin through the formation of a ubiquitin-AMP intermediate. nih.govacs.org

Firefly luciferase: This enzyme, responsible for bioluminescence in fireflies, activates its substrate luciferin (B1168401) by forming a luciferyl-AMP intermediate. nih.gov

Enzymatic Reaction Mechanisms

The synthesis of diadenosine polyphosphates by aaRSs and other adenylate-forming enzymes proceeds through a concerted series of nucleophilic substitution reactions, specifically SN2 reactions. nih.gov

The initial step involves the nucleophilic attack of the carboxylate group of the amino acid (or another substrate) on the α-phosphate of an ATP molecule. nih.gov This leads to the formation of the enzyme-bound adenylate intermediate and the displacement of pyrophosphate. nih.gov

In the subsequent step, the γ-phosphate of a second ATP molecule acts as a nucleophile, attacking the α-phosphate of the adenylate intermediate. nih.gov This reaction results in the formation of the diadenosine polyphosphate and the release of the original substrate (e.g., the amino acid). nih.gov This process is essentially a condensation of two ATP molecules, with one having been transiently converted to an adenylate intermediate. nih.gov

Factors Influencing Biosynthesis

The biosynthesis of diadenosine polyphosphates is significantly influenced by the presence of divalent cations, which are essential for the catalytic activity of the synthesizing enzymes.

Magnesium (Mg²⁺): Magnesium ions are crucial for the function of all aaRSs. nih.gov They play a key role in chelating ATP, thereby orienting it correctly within the active site for the nucleophilic attack and stabilizing the transition state of the reaction. nih.govnih.gov

Zinc (Zn²⁺): Zinc ions have been identified as potent stimulators of Ap4A synthesis by certain aaRSs. nih.govnih.gov For instance, the presence of zinc can significantly increase the Ap4A-synthesizing activity of phenylalanyl-tRNA synthetase (PheRS) and, to a lesser extent, LysRS. nih.govnih.gov However, not all aaRSs are sensitive to zinc stimulation. nih.gov

Enzymatic Degradation and Hydrolysis

The intracellular levels of diadenosine polyphosphates are tightly regulated through enzymatic degradation. The primary family of enzymes responsible for this hydrolysis is the Nudix hydrolase family.

Nudix Hydrolase Family

Nudix (Nucleoside diphosphate linked moiety X) hydrolases are a large and diverse superfamily of enzymes found in all domains of life. nih.govfrontierspartnerships.org They are characterized by a conserved 23-amino-acid sequence motif, the Nudix box (GX₅EX₇REUXEEXGU), which is involved in binding a divalent cation and the pyrophosphate backbone of the substrate. researchgate.netasm.orgnih.gov These enzymes catalyze the hydrolysis of a wide range of nucleoside diphosphate derivatives, including diadenosine polyphosphates, (d)NTPs, and nucleotide sugars. frontierspartnerships.org

The general reaction catalyzed by Nudix hydrolases is the hydrolysis of a nucleoside diphosphate linked to another moiety (X), yielding a nucleoside monophosphate (NMP) and a phosphate-linked moiety (P-X). frontierspartnerships.org

NUDT2, also known as Ap4A hydrolase, is a member of the MutT family of nucleotide pyrophosphatases, a subset of the Nudix hydrolase family. nih.gov In humans, NUDT2 plays a crucial role in maintaining the homeostasis of diadenosine tetraphosphate (Ap4A). sinobiological.com It catalyzes the asymmetric hydrolysis of Ap4A, yielding AMP and ATP. sinobiological.comgenecards.orgfrontiersin.orguniprot.org This enzymatic activity is essential for regulating the intracellular concentration of Ap4A, which functions as a signaling molecule in various cellular processes. nih.gov

HIT (Histidine Triad) Family Hydrolases

The Histidine Triad (HIT) superfamily represents a diverse group of nucleotide hydrolases and transferases found in all domains of life. nih.gov These enzymes are characterized by a conserved histidine-containing motif, HφHφHφφ, where 'H' is histidine and 'φ' is a hydrophobic amino acid. nih.gov HIT proteins act on the α-phosphate of ribonucleotides and are typically structured as homodimers. nih.govnih.gov

The HIT superfamily is broadly classified into three main branches based on sequence, structure, and substrate specificity:

Hint (Histidine Triad Nucleotide-Binding Proteins): Considered the ancestral branch, Hint proteins are found in nearly all sequenced genomes and function as adenosine 5'-monophosphoramide hydrolases. nih.govustc.edu.cn

Fhit (Fragile Histidine Triad): Found in animals and fungi, the Fhit branch is composed of diadenosine polyphosphate hydrolases. nih.govustc.edu.cn These enzymes are responsible for cleaving diadenosine polyphosphates (ApnA), such as diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (Ap4A). nih.gov The human Fhit protein, a known tumor suppressor, preferentially hydrolyzes Ap3A. frontiersin.org

GalT (Galactose-1-Phosphate Uridylyltransferase): This branch consists of specific nucleoside monophosphate transferases. nih.govustc.edu.cn

Fhit proteins, the key HIT family members involved in diadenosine diphosphate metabolism, perform asymmetric cleavage of the polyphosphate chain, yielding ATP and AMP as products. frontiersin.org

ApaH and YqeK Families (Symmetrical Cleavage)

In contrast to the asymmetric cleavage by HIT hydrolases, two other significant enzyme families, ApaH and YqeK, degrade diadenosine polyphosphates through a symmetrical cleavage mechanism. mdpi.com This process yields two molecules of adenosine diphosphate (ADP). frontiersin.orgmdpi.com

ApaH Family: The ApaH family of hydrolases, also known as bis(5′-nucleosyl)-tetraphosphatases, is predominantly found in Gram-negative bacteria like E. coli. frontiersin.orgnih.gov The activity of ApaH is crucial for regulating intracellular levels of diadenosine tetraphosphate (Ap4A); deletion of the apaH gene in E. coli can lead to a 100-fold increase in Ap4A levels. frontiersin.org These enzymes are metal-dependent, typically requiring divalent cations such as Mn²⁺ or Co²⁺ for their catalytic activity. nih.gov

YqeK Family: In Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, which lack the ApaH family, the YqeK protein family performs the symmetrical hydrolysis of Ap4A. frontiersin.orgnih.gov The YqeK family shares a similar cleavage specificity with ApaH hydrolases. frontiersin.org Structurally, YqeK proteins belong to the HD domain superfamily and typically harbor a diiron center in their active site. nih.govnih.gov Despite functional similarities, YqeK and ApaH belong to different protein superfamilies. nih.gov The distribution of yqeK and apaH genes appears to be mutually exclusive among bacterial species. mdpi.com

| Enzyme Family | Primary Organisms | Cleavage Type | Primary Product(s) | Metal Cofactor |

| ApaH | Gram-negative bacteria | Symmetrical | 2 ADP | Divalent Cations (e.g., Mn²⁺, Co²⁺) |

| YqeK | Gram-positive bacteria | Symmetrical | 2 ADP | Di-iron (Fe²⁺/Fe³⁺) |

Specific Hydrolases (e.g., Streptococcal ATP/Diadenosine Polyphosphate Hydrolases like SapH)

Beyond the major families, specific hydrolases with unique characteristics contribute to diadenosine polyphosphate metabolism. An example is SapH (Streptococcal ATP/Ap(n)A and phosphodiester hydrolase), identified as Spr1479 in Streptococcus pneumoniae. nih.govustc.edu.cn

SapH is a metallophosphoesterase that contains a binuclear center with Fe³⁺ and Mn²⁺ in its active site. nih.gov Unlike the symmetrical cleavage of ApaH and YqeK, SapH hydrolyzes diadenosine polyphosphates asymmetrically. ustc.edu.cn Enzymatic assays have shown that SapH hydrolyzes Ap3A to produce ADP and AMP, and Ap4A to yield ATP and AMP. ustc.edu.cn The enzyme also exhibits ATPase activity, suggesting it may function as an ATP pyrophosphatase in vivo. ustc.edu.cn Structural analysis reveals an AMP-binding pocket that is exclusively conserved among streptococci, highlighting its specialized role in these bacteria. nih.gov

Products of Hydrolysis (e.g., ATP, AMP, ADP)

The enzymatic degradation of diadenosine polyphosphates results in the formation of key cellular nucleotides: adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP). wikipedia.orgwikipedia.org The specific products generated depend directly on the type of hydrolase and its cleavage mechanism.

Asymmetric Hydrolysis: This mechanism, employed by enzymes like those in the HIT (Fhit branch) and NUDIX families, as well as specific hydrolases like SapH, involves the cleavage of a terminal phosphoanhydride bond. frontiersin.orgmdpi.com The hydrolysis of diadenosine tetraphosphate (Ap4A) by these enzymes yields one molecule of ATP and one molecule of AMP. nih.govoup.com Similarly, the cleavage of diadenosine triphosphate (Ap3A) produces ADP and AMP. ustc.edu.cnrsc.org

Symmetrical Hydrolysis: This pathway is characteristic of the ApaH and YqeK enzyme families. mdpi.com They cleave the central pyrophosphate bond within the polyphosphate chain of Ap4A, resulting in the production of two molecules of ADP. frontiersin.orgmdpi.com

These products—ATP, ADP, and AMP—are central to cellular energy metabolism. ATP is the primary energy currency, while the interconversion between ATP, ADP, and AMP is fundamental to energy transfer in all living cells. wikipedia.orgcreative-proteomics.com

Mechanisms of Hydrolysis (e.g., Asymmetric vs. Symmetrical Cleavage)

The enzymatic hydrolysis of diadenosine polyphosphates occurs through two distinct mechanistic pathways: asymmetric and symmetrical cleavage, which differ in the point of nucleophilic attack on the polyphosphate chain. frontiersin.org

Asymmetric Cleavage: In this mechanism, the hydrolase attacks one of the terminal phosphorus atoms of the polyphosphate bridge. For instance, the asymmetrical hydrolysis of Ap4A by Nudix or Fhit family enzymes results in the cleavage of the bond between the α and β phosphates at one end, or the γ and δ phosphates, yielding ATP and AMP. nih.govoup.com Studies using isotopically labeled water (H₂¹⁸O) have confirmed that asymmetrical Ap4A hydrolases add a water molecule at the terminal phosphate (B84403), producing [¹⁸O]AMP and unlabeled ATP. nih.gov This mode of cleavage is also observed in the hydrolysis of extracellular diadenosine polyphosphates by ecto-nucleotide pyrophosphatase/phosphodiesterases (NPPs). nih.gov

Symmetrical Cleavage: This mechanism involves a nucleophilic attack at the central (β-γ) phosphoanhydride bond of the polyphosphate chain. Hydrolases from the ApaH and YqeK families catalyze this reaction. frontiersin.orgmdpi.com For Ap4A, this results in the formation of two ADP molecules. frontiersin.org Isotopic labeling experiments with the symmetrical Ap4A hydrolase from E. coli (an ApaH family member) showed that cleavage of Ap3A, Ap4A, and Ap5A consistently produced β-[¹⁸O]ADP, confirming that the enzyme cleaves the bond at the second phosphate from the adenosine moiety. nih.gov

| Cleavage Mechanism | Enzyme Families | Substrate Example | Products | Point of Cleavage |

| Asymmetric | HIT (Fhit), NUDIX, SapH | Ap4A | ATP + AMP | Terminal (α-β or γ-δ) |

| Symmetrical | ApaH, YqeK | Ap4A | 2 ADP | Central (β-γ) |

Regulation of Degradation Pathways

The intracellular concentrations of diadenosine polyphosphates are tightly controlled to prevent their accumulation to potentially toxic levels and to ensure they can function effectively as signaling molecules in response to physiological or environmental stress. frontiersin.org This regulation is achieved through a balance of synthesis and degradation, with the activity of specific hydrolases playing a pivotal role. frontiersin.orgnih.gov

The expression and activity of these hydrolases are influenced by cellular conditions. For example, in E. coli, the levels of Ap4A increase dramatically in response to stresses like heat or oxidative stress. nih.gov The ApaH enzyme is central to managing these levels; its overexpression leads to a significant decrease in Ap4A, while its absence causes a massive accumulation. frontiersin.org

In some bacteria, the genes for these hydrolases are found within operons related to stress responses, suggesting a coordinated regulation. nih.gov The activity of the hydrolases themselves is also subject to regulation by cofactors. Many hydrolases, including those from the Nudix and ApaH families, are metal-dependent, requiring divalent cations like Mg²⁺, Mn²⁺, or Co²⁺ for their catalytic function. nih.gov The availability of these metal ions can therefore modulate the rate of diadenosine polyphosphate degradation.

Furthermore, some enzymes involved in these pathways can be regulated by post-translational modifications or allosteric interactions, allowing for rapid adjustments in enzymatic activity in response to changing cellular needs.

Cellular and Molecular Functions of Diadenosine Polyphosphates

Role as Intracellular and Extracellular Signaling Molecules

Diadenosine polyphosphates act as versatile signaling molecules both within the cell (intracellular) and outside the cell (extracellular). Intracellularly, they are considered "alarmones," molecules that signal the onset of cellular stress. nih.gov Their concentrations can increase dramatically in response to various stressors, triggering adaptive responses. For instance, in pancreatic β-cells, glucose concentrations that stimulate insulin (B600854) release lead to a 30- to 70-fold increase in diadenosine triphosphate (Ap3A) and Ap4A. nih.gov These elevated levels of Ap3A and Ap4A then inhibit ATP-regulated K+ channels, a key step in insulin secretion, suggesting they act as second messengers in this process. nih.gov

Extracellularly, diadenosine polyphosphates can interact with purinergic receptors on the cell surface, such as P2X and P2Y receptors, to elicit downstream signaling cascades. researchgate.net This external signaling can influence a range of physiological processes. While the focus of this article is on intracellular functions, it is important to acknowledge this dual signaling capacity. The ability of these molecules to function both inside and outside the cell highlights their importance as versatile communicators in maintaining cellular and organismal homeostasis.

Involvement in Cellular Stress Response Mechanisms (Alarmone Hypothesis)

The "alarmone hypothesis" posits that diadenosine polyphosphates serve as critical warning signals within the cell, alerting it to stressful conditions and initiating protective measures. frontiersin.orgfrontiersin.org The accumulation of these molecules is a conserved response to a wide array of environmental and physiological challenges. nih.gov This rapid increase in concentration allows the cell to quickly adapt its metabolism and gene expression to survive the stressful event.

Cells produce diadenosine polyphosphates in response to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. For example, in the bacterium Salmonella typhimurium, exposure to certain oxidative stressors can cause Ap4A levels to increase to as high as 365 μM, compared to less than 3 μM in unstressed cells. frontiersin.orgnih.gov Similarly, in the slime mold Physarum polycephalum, oxidative stress induced by dinitrophenol leads to a 3- to 7-fold increase in Ap4A and diadenosine guanosine (B1672433) tetraphosphate (B8577671) (Ap4G) levels. frontiersin.orgnih.gov In Escherichia coli, treatment with kanamycin (B1662678), which generates hydroxyl radicals and thus oxidative stress, results in a 20-fold increase in Ap4A levels. frontiersin.orgnih.gov This accumulation is a clear indicator of the cell's response to oxidative damage.

Thermal stress is another potent inducer of diadenosine polyphosphate accumulation. In bacteria like S. typhimurium, a shift in temperature from 28°C to 50°C can lead to a roughly 10-fold increase in Ap4A and Ap4G within five minutes. frontiersin.org This response is not limited to prokaryotes. In the fruit fly Drosophila, a heat shock from 19°C to 37°C results in a 2.2 to 3.3-fold increase in Ap4A and other related molecules. frontiersin.orgfrontiersin.org Mammalian cells also exhibit this response; for instance, simian virus 40-transformed mouse 3T3 cells show elevated levels of diadenosine polyphosphates after hyperthermic treatment. frontiersin.orgfrontiersin.org However, in some single-celled eukaryotes like S. cerevisiae, a 50-fold increase in Ap4N levels in response to heat shock has been associated with irreversible processes leading to cell death, suggesting a complex role that can depend on the organism and the severity of the stress. frontiersin.org Microinjection of Ap4A into Xenopus oocytes after a mild heat shock specifically enhances the synthesis of the 70-kilodalton heat shock protein (hsp70), which is involved in regulating the heat shock response. nih.gov Conversely, injecting Ap4A before the heat shock inhibits the synthesis of most heat shock proteins, indicating a regulatory role for Ap4A in this process. nih.gov

Exposure to agents that damage DNA, known as genotoxic stress, also triggers the synthesis of diadenosine polyphosphates. In human fibroblasts, treatment with substances like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), bleomycin, and nitroquinoline-1-oxide (4NQO), as well as UV irradiation, leads to a several-fold increase in Ap4N levels. frontiersin.orgfrontiersin.orgnih.gov The intracellular concentration of Ap4A increases significantly in mammalian cells treated with DNA crosslinking agents like mitomycin C. nih.govedgehill.ac.uk This increase is even more pronounced (over 50-fold, reaching up to 25 μM) in cells deficient in DNA repair proteins such as XRCC1, PARP1, APTX, and FANCG. nih.govedgehill.ac.uk This suggests that Ap4A accumulation is a direct response to DNA damage and may play a role in the subsequent repair processes. nih.gov

The accumulation of diadenosine polyphosphates under stress is generally linked to promoting cellular survival and adaptation. nih.gov By acting as signaling molecules, they can modulate various cellular processes to counteract the damaging effects of stress. For instance, Ap4A has been shown to inhibit the initiation of DNA replication. nih.govedgehill.ac.uk This is a crucial adaptive response, as it prevents the cell from replicating damaged DNA, which could lead to mutations and cell death. The maximum inhibition of DNA replication initiation (70-80%) is achieved at an Ap4A concentration of 20 μM. edgehill.ac.uk However, the role of Ap4A in survival can be complex. In E. coli, while Ap4A homeostasis is important for stress tolerance, an overaccumulation, as seen in mutants lacking the ApaH hydrolase, can lead to hypersensitivity to heat and certain antibiotics. nih.gov This highlights the importance of tightly regulating the levels of these alarmones to ensure a beneficial adaptive response.

Regulation of Gene Expression and Transcriptional Processes

Diadenosine polyphosphates can influence gene expression through various mechanisms, both in prokaryotes and eukaryotes. In E. coli, under conditions of oxidative stress, diadenosine polyphosphates (ApnNs) can be used as alternative 5'-mRNA caps (B75204). frontiersin.orgnih.gov This novel capping extends the half-life of the mRNA, potentially altering the expression of the genes they encode. frontiersin.orgnih.gov

In eukaryotes, Ap4A has been shown to regulate transcription mediated by the microphthalmia-associated transcription factor (MITF) in mast cells. frontiersin.org The protein HINT1, which binds to Ap4A, normally represses MITF activity. frontiersin.org Upon allergen activation of mast cells, an increase in Ap4A levels can modulate this interaction and influence the expression of MITF target genes. frontiersin.org In the plant Arabidopsis thaliana, the addition of Ap3A or Ap4A leads to increased expression of genes for phenylalanine ammonia-lyase and 4-coumarate:coenzyme A ligase, key enzymes in the phenylpropanoid pathway which produces protective metabolites. nih.gov This suggests a direct role for these molecules in activating defense-related gene expression in plants. nih.gov

Table 1: Cellular Responses to Diadenosine Polyphosphate Accumulation

| Stressor | Organism/Cell Type | Observed Effect | Fold Increase in Diadenosine Polyphosphates | Reference |

|---|---|---|---|---|

| Oxidative Stress (CdCl2) | Salmonella typhimurium | Accumulation of Ap4A | Up to ~120-fold (to 365 µM) | frontiersin.orgnih.gov |

| Oxidative Stress (Kanamycin) | Escherichia coli | Accumulation of Ap4A | 20-fold | frontiersin.orgnih.gov |

| Heat Shock (28°C to 50°C) | Salmonella typhimurium | Accumulation of Ap4A and Ap4G | ~10-fold | frontiersin.org |

| Heat Shock (19°C to 37°C) | Drosophila cells | Accumulation of Ap4A and other ApnN | 2.2 to 3.3-fold | frontiersin.orgfrontiersin.org |

| Genotoxic Stress (Mitomycin C) | Mammalian cells with DNA repair deficiencies | Accumulation of Ap4A | >50-fold (up to 25 µM) | nih.govedgehill.ac.uk |

| Glucose Stimulation | Pancreatic β-cells | Accumulation of Ap3A and Ap4A | 30 to 70-fold | nih.gov |

Modulation of Transcription Initiation

Diadenosine polyphosphates can influence the very beginning of gene expression—transcription initiation. Under conditions of cellular stress, such as disulfide stress, certain diadenosine polyphosphates (specifically Ap4A and related molecules) can be incorporated into messenger RNA (mRNA) as an alternative 5'-cap structure. nih.gov This process involves the molecule being used as the initiating nucleotide during transcription. nih.gov Research indicates that RNA polymerase can catalyze this unconventional capping. nih.gov

Notably, the efficiency of incorporating these molecules can be significantly higher than that of ATP, the standard building block, demonstrating a specific interaction between the diadenosine polyphosphate, RNA polymerase, and the DNA template. frontiersin.orgnih.gov By altering the 5'-cap, a critical structure for mRNA processing and translation, diadenosine polyphosphates can directly modulate the expression of genes at the transcriptional level.

Effects on mRNA Stability and Decapping

The stability of an mRNA molecule is a key determinant of how much protein is produced from it. This stability is often controlled by the process of decapping, where the 5'-cap is removed, marking the mRNA for degradation. The incorporation of a diadenosine polyphosphate as a non-standard 5'-cap can serve as a protective modification. nih.gov This alternative cap can increase the transcript's stability, likely by making it a poor substrate for the cell's standard decapping enzymes, such as those from the Nudix hydrolase family (e.g., Dcp2). nih.govnih.gov By resisting decapping, the mRNA persists longer in the cell, allowing for more rounds of translation. This mechanism provides a direct link between the cellular stress that triggers the production of diadenosine polyphosphates and the stabilization of specific mRNAs that may be required to manage that stress.

Interaction with Transcriptional Regulators (e.g., HINT1, MITF, USF2)

One of the most well-defined signaling pathways for diadenosine polyphosphates involves their interaction with a protein called Histidine Triad Nucleotide-binding protein 1 (HINT1). researchgate.net In quiescent cells, HINT1 binds to and suppresses the activity of key transcription factors, including Microphthalmia-associated Transcription Factor (MITF) and Upstream Stimulatory Factor 2 (USF2). researchgate.netresearchgate.net

Upon specific cellular stimuli, such as immunological activation of mast cells, the intracellular concentration of Ap4A increases. researchgate.net Ap4A then binds directly to HINT1. researchgate.net This binding event causes HINT1 to polymerize and release the transcription factor it was holding in check. osti.gov Once freed, MITF or USF2 can translocate to the nucleus, bind to the DNA of their target genes, and activate transcription. researchgate.netresearchgate.net This signaling cascade is highly specific, with the precise length of the polyphosphate chain on the diadenosine molecule being critical for its ability to mediate the dissociation. researchgate.net This mechanism allows diadenosine polyphosphates to act as second messengers, translating an external stimulus into a change in gene expression. osti.gov

| Molecule | Binding Partner | Associated Transcription Factors | Outcome of Interaction |

|---|---|---|---|

| Diadenosine tetraphosphate (Ap4A) | HINT1 | MITF, USF2 | HINT1 binds Ap4A, releasing the transcription factor, which then becomes transcriptionally active. researchgate.netresearchgate.net |

Chromatin Remodeling Implications

For transcription to occur, the tightly packed structure of chromatin—the complex of DNA and histone proteins—must be opened up to allow access for RNA polymerase and transcription factors. youtube.com This process is known as chromatin remodeling and is carried out by ATP-dependent enzyme complexes. nih.gov While direct evidence of diadenosine diphosphate (B83284) binding to chromatin remodeling complexes is limited, its role in activating transcription factors like MITF has clear implications for this process.

Once activated by the Ap4A-HINT1 pathway, MITF directs the transcription of numerous genes involved in processes like cell survival and proliferation. frontiersin.org Activating these gene programs necessitates changes in the local chromatin environment at their promoter regions. Therefore, the signaling function of diadenosine polyphosphates indirectly leads to chromatin remodeling at specific gene loci as a downstream consequence of activating sequence-specific transcription factors.

Modulation of DNA Replication and Repair Pathways

Diadenosine polyphosphates play a significant role in the cellular response to DNA damage. nih.govedgehill.ac.uk Studies have shown that the intracellular levels of Ap4A increase several-fold in mammalian cells treated with DNA cross-linking agents like mitomycin C. nih.govedgehill.ac.uk This increase is particularly pronounced in cells that have deficiencies in DNA repair proteins such as XRCC1 and PARP1. nih.gov

The elevated Ap4A acts as a crucial checkpoint signal. Using a cell-free replication system, researchers found that Ap4A markedly inhibits the initiation of DNA replication, while having no effect on the elongation of already-started DNA strands. nih.govedgehill.ac.uk This specific inhibition prevents cells from duplicating damaged DNA, which could otherwise lead to mutations or cell death. nih.govedgehill.ac.uk The synthesis of this damage-induced Ap4A is thought to be primarily carried out by DNA ligase III. nih.gov In some in vitro systems, Ap4A has also been shown to act as a primer for DNA synthesis by DNA polymerase alpha. nih.gov

| DNA Process | Effect of Ap4A | Cellular Context |

|---|---|---|

| Initiation of Replication | Strongly Inhibited | Response to DNA damage nih.govedgehill.ac.uk |

| Elongation of Replication | No Effect | Response to DNA damage nih.govedgehill.ac.uk |

Influence on Cellular Proliferation and Differentiation

Given their role in modulating transcription and DNA replication, diadenosine polyphosphates are positioned to influence cell proliferation and differentiation. The inhibition of DNA replication initiation in response to damage is a direct mechanism for halting cell cycle progression and controlling proliferation. nih.gov Furthermore, the activation of the transcription factor MITF, which is involved in cell proliferation and invasion, links diadenosine polyphosphate signaling to the regulation of cell growth. frontiersin.org

However, the precise relationship is complex and may be context-dependent. Some studies have suggested a direct role for these molecules in cell proliferation, with their intracellular concentrations changing in relation to the cell cycle. bohrium.combohrium.com Conversely, other research has failed to find significant changes in Ap4A levels when cells were induced to proliferate or undergo cell death, challenging the hypothesis that Ap4A levels are a universal regulator of cellular proliferation. nih.gov

Impact on Energy Metabolism and Homeostasis

The cellular energy state, largely defined by the relative concentrations of ATP, ADP, and AMP, is fundamental to metabolic homeostasis. oatext.comfrontiersin.org Diadenosine polyphosphates are synthesized from ATP, directly linking their production to the cell's energy currency. nih.gov As such, their accumulation during periods of stress, such as heat shock or oxidative stress, reflects a shift in the metabolic state. nih.gov

These molecules can also actively modulate metabolic pathways. For example, Ap4A has been shown to bind to and inhibit the enzyme IMPDH (Inosine monophosphate dehydrogenase). nih.gov This inhibition disrupts the normal flow of nucleotide metabolism, specifically by hindering the conversion of IMP to GTP. nih.gov This disruption can create a metabolic burden on the cell, affecting its ability to survive under stress. nih.gov By acting as signaling molecules that are both produced in response to metabolic stress and are capable of altering metabolic enzyme activity, diadenosine polyphosphates function as integral components of the cellular homeostatic network.

High-Energy Phosphate (B84403) Donor Functions

Diadenosine polyphosphates (ApnAs) are a class of molecules consisting of two adenosine (B11128) moieties linked by a chain of three to six phosphate groups. nih.gov These molecules are considered high-energy compounds due to the presence of phosphoanhydride bonds, which are linkages formed by the dehydration of phosphoric acid derivatives. biorxiv.org The hydrolysis of these bonds is an exergonic process under physiological conditions, meaning it releases a significant amount of free energy. biorxiv.org This characteristic is shared with adenosine triphosphate (ATP), the primary energy currency of the cell, which also stores energy in its phosphoanhydride bonds. wikipedia.org

The energy stored within diadenosine polyphosphates can be utilized in cellular processes. For instance, the enzymatic cleavage of these molecules can lead to the formation of other high-energy phosphate compounds. One such process is the phosphorolytic cleavage of diadenosine tetraphosphate (Ap4A), which results in the production of ATP and adenosine diphosphate (ADP). nih.gov This reaction demonstrates the capacity of diadenosine polyphosphates to serve as a source for synthesizing ATP, thereby contributing to the cellular energy pool. nih.gov

The hydrolysis of diadenosine polyphosphates can occur in a stepwise manner, releasing energy at each step. For example, enzymes known as asymmetrically cleaving Ap4A hydrolases, which belong to the NUDIX and HIT families of dinucleotide hydrolases, break down Ap4A into ATP and adenosine monophosphate (AMP). nih.gov This process effectively transfers the high-energy phosphate groups from the diadenosine polyphosphate molecule to other nucleotides, which can then be used to power various cellular activities. nih.govyoutube.com

The role of diadenosine polyphosphates as energy donors is particularly relevant under conditions of cellular stress. nih.govnih.gov The synthesis and accumulation of these molecules are often triggered by physiological, environmental, and genotoxic stresses. nih.gov In these situations, the ability of diadenosine polyphosphates to provide a ready source of high-energy phosphates for the regeneration of ATP and other essential nucleotides is a critical aspect of the cellular stress response. nih.gov

| Compound | Role in High-Energy Phosphate Donation |

| Diadenosine tetraphosphate (Ap4A) | Can be phosphorolytically cleaved to produce ATP and ADP. |

| Diadenosine polyphosphates (general) | Serve as a source of high-energy phosphate groups for the synthesis of ATP and other nucleotides. |

| ATP | Primary energy currency of the cell, regenerated in part by the breakdown of diadenosine polyphosphates. |

Regulation of Nucleotide Metabolism (e.g., Inosine-5′-monophosphate dehydrogenase (IMPDH))

Diadenosine polyphosphates play a significant role in the regulation of nucleotide metabolism, primarily through their interaction with key enzymes in the biosynthetic pathways. A notable target of this regulation is Inosine-5′-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.govnih.gov IMPDH catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a crucial step in the production of guanosine triphosphate (GTP). nih.gov

In some organisms, such as Bacillus subtilis, diadenosine tetraphosphate (Ap4A) acts as an allosteric inhibitor of IMPDH. nih.govresearchgate.net The binding of Ap4A to the Bateman domain induces a conformational change in the enzyme, promoting the formation of less active octameric structures from more active tetramers. nih.gov This leads to a down-regulation of GTP biosynthesis, demonstrating a direct link between diadenosine polyphosphate levels and the control of purine (B94841) nucleotide pools. nih.gov

The regulation of human IMPDH isoforms (IMPDH1 and IMPDH2) by diadenosine polyphosphates is more complex. nih.gov While the general mechanism of allosteric regulation via the Bateman domain is conserved, the specific effects can vary. nih.gov Studies have shown that adenine (B156593)/guanine dinucleoside polyphosphates can bind to the Bateman domain of eukaryotic IMPDHs with high affinity, competing with mononucleotides like ATP and GTP. nih.govnih.gov This competition allows for a fine-tuning of IMPDH activity in response to the fluctuating intracellular concentrations of various nucleotides. nih.gov For instance, ATP has been shown to protect IMPDH1, while AMP protects IMPDH2, suggesting isoform-specific regulation by adenine nucleotides that is mediated by the Bateman domain. plos.org

The length of the polyphosphate chain of the diadenosine molecule is a critical determinant of its regulatory activity. Specific chain lengths are required for the two adenosine moieties to simultaneously occupy the canonical binding sites within the Bateman domain, leading to a high-affinity interaction. nih.gov This specificity ensures a precise and controlled modulation of IMPDH activity in response to the presence of particular diadenosine polyphosphate species. nih.gov

| Regulatory Molecule | Target Enzyme | Effect on Enzyme Activity | Consequence for Nucleotide Metabolism |

| Diadenosine tetraphosphate (Ap4A) | IMPDH (Bacillus subtilis) | Allosteric inhibition (promotes formation of less active octamers) | Down-regulation of GTP biosynthesis. |

| Adenine/guanine dinucleoside polyphosphates | Eukaryotic IMPDHs | Allosteric modulation (competes with ATP/GTP at the Bateman domain) | Fine-tuning of guanine nucleotide synthesis. |

| ATP | Human IMPDH1 | Protection (via Bateman domain) | Isoform-specific regulation of enzyme stability/activity. |

| AMP | Human IMPDH2 | Protection (via Bateman domain) | Isoform-specific regulation of enzyme stability/activity. |

Interplay with Purinergic Signaling Pathways

Diadenosine polyphosphates are integral components of the purinergic signaling system, a crucial extracellular communication network. This system relies on the release of purine and pyrimidine (B1678525) nucleotides and nucleosides, which then act on specific cell surface receptors to elicit a wide range of physiological responses.

Activation of P1 and P2 Purinergic Receptors (e.g., P2X, P2Y subtypes including P2Y1)

Diadenosine polyphosphates exert their extracellular signaling functions by interacting with and activating purinergic receptors, which are broadly classified into P1 and P2 families. While P1 receptors are primarily activated by adenosine, P2 receptors are responsive to a variety of nucleotides, including ATP, ADP, UTP, UDP, and importantly, diadenosine polyphosphates.

The P2 receptor family is further subdivided into two main classes: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G protein-coupled receptors (GPCRs). Diadenosine polyphosphates have been shown to act as agonists at several subtypes of both P2X and P2Y receptors.

For example, diadenosine tetraphosphate (Ap4A) and diadenosine pentaphosphate (Ap5A) are known to activate various P2X receptor subtypes, leading to the opening of their associated ion channels and subsequent changes in cellular ion concentrations. The activation of P2X receptors by these molecules is implicated in processes such as neurotransmission and smooth muscle contraction.

Furthermore, diadenosine polyphosphates are potent agonists at several P2Y receptor subtypes. A prominent example is the P2Y1 receptor, which is potently activated by ADP and also shows sensitivity to diadenosine polyphosphates. The activation of P2Y1 receptors is involved in a multitude of physiological events, including platelet aggregation and vascular tone regulation. The interaction of diadenosine polyphosphates with P2Y1 and other P2Y receptors, such as P2Y2 and P2Y11, initiates intracellular signaling cascades that are characteristic of GPCR activation.

The affinity and efficacy of different diadenosine polyphosphates can vary significantly between the various P2 receptor subtypes. This differential activation allows for a nuanced and specific cellular response depending on the particular diadenosine polyphosphate present in the extracellular environment and the specific complement of P2 receptors expressed by the target cell.

| Diadenosine Polyphosphate | Receptor Subtype | Receptor Family | General Function |

| Diadenosine tetraphosphate (Ap4A) | Various P2X subtypes | P2X (Ligand-gated ion channel) | Neurotransmission, smooth muscle contraction |

| Diadenosine pentaphosphate (Ap5A) | Various P2X subtypes | P2X (Ligand-gated ion channel) | Neurotransmission, smooth muscle contraction |

| Diadenosine polyphosphates | P2Y1 | P2Y (G protein-coupled receptor) | Platelet aggregation, vascular tone regulation |

| Diadenosine polyphosphates | P2Y2, P2Y11 | P2Y (G protein-coupled receptor) | Various physiological responses |

Downstream Signaling Cascades (e.g., G-proteins, phospholipase C, adenylate cyclase, Ca2+ channels)

The activation of P2Y receptors by diadenosine polyphosphates initiates a cascade of intracellular signaling events that are mediated by heterotrimeric G proteins. The specific G protein that is coupled to a particular P2Y receptor subtype determines the nature of the downstream signaling pathway that is activated.

A common signaling pathway initiated by the activation of several P2Y receptor subtypes, including P2Y1, involves the coupling to G proteins of the Gq/11 family. Upon receptor activation, the Gαq/11 subunit activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration is a key signaling event that triggers a wide array of cellular responses, including muscle contraction, secretion, and gene expression.

In addition to the PLC pathway, some P2Y receptors are coupled to G proteins of the Gi/o family. Activation of these receptors leads to the inhibition of adenylate cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP). The consequent decrease in intracellular cAMP levels can modulate the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.

Conversely, other P2Y receptors, such as P2Y11, are coupled to Gs proteins, which stimulate adenylate cyclase activity, leading to an increase in intracellular cAMP levels. This highlights the diversity of signaling responses that can be initiated by diadenosine polyphosphates, depending on the specific P2Y receptor subtype that is activated.

| Receptor Family | G-Protein Coupling | Key Downstream Effector | Primary Second Messengers/Events |

| P2Y (e.g., P2Y1) | Gq/11 | Phospholipase C (PLC) | IP3, DAG, increased intracellular Ca2+ |

| P2Y | Gi/o | Adenylate cyclase (inhibition) | Decreased intracellular cAMP |

| P2Y (e.g., P2Y11) | Gs | Adenylate cyclase (stimulation) | Increased intracellular cAMP |

| P2X | N/A (Ion Channel) | N/A | Influx of Na+ and Ca2+ |

Modulation of Immune Responses

Diadenosine polyphosphates have emerged as important modulators of the immune system, influencing the function of various immune cells.

Diadenosine diphosphate (Ap2A), the simplest of the naturally occurring diadenosine polyphosphates, has been shown to delay the spontaneous apoptosis (programmed cell death) of human neutrophils. nih.gov This anti-apoptotic effect is mediated through the adenosine A2A receptor. The binding of Ap2A to this receptor leads to an increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA), a signaling pathway known to promote cell survival. nih.gov

Other diadenosine polyphosphates, such as diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (Ap4A), also exhibit immunomodulatory effects. For example, Ap4A has been found to regulate the directional mobility and antigen presentation of dendritic cells, which are key orchestrators of the adaptive immune response. researchgate.net Studies have shown that elevated intracellular levels of Ap4A in dendritic cells enhance their motility and their ability to prime CD8+ T cells, a type of white blood cell that kills infected or cancerous cells. researchgate.net

Furthermore, the bacterial second messenger cyclic di-adenosine monophosphate (c-di-AMP) is a potent activator of the innate immune response in host cells. medlineplus.gov When bacteria infect a host, c-di-AMP can be recognized by host cell receptors, triggering signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons, which are crucial for fighting off infections. medlineplus.gov

The table below outlines some of the key immunomodulatory functions of different diadenosine compounds.

| Compound Name | Immune Cell/Process Affected | Mechanism of Action |

| This compound (Ap2A) | Neutrophils | Delays apoptosis via adenosine A2A receptor and cAMP/PKA pathway nih.gov |

| Diadenosine tetraphosphate (Ap4A) | Dendritic Cells | Enhances motility and antigen presentation researchgate.net |

| Cyclic di-adenosine monophosphate (c-di-AMP) | Various immune cells | Activates innate immune responses and cytokine production medlineplus.gov |

This table provides a summary of the roles of different diadenosine compounds in the modulation of immune responses.

Physiological and Pathophysiological Relevance Across Organisms

Cardiovascular System Dynamics

Diadenosine diphosphate (B83284) (Ap2A) and its polyphosphate counterparts (ApnA) are naturally occurring molecules that play a significant role in the cardiovascular system. oup.comnih.gov These compounds are found in various cells and are notably released from platelets and the adrenal medulla along with ATP and catecholamines. nih.gov Their effects on the cardiovascular system are complex and multifaceted, influencing vascular tone, cardiac electrophysiology, platelet function, and myocardial responses to ischemia. oup.comnih.gov

The vasoactive properties of diadenosine polyphosphates are a critical aspect of their physiological function, with the length of the phosphate (B84403) chain being a key determinant of their effect. oup.comnih.gov In many vascular models, these compounds demonstrate potent vasoactive actions that are integral to blood pressure regulation. nih.gov

In general, diadenosine polyphosphates with shorter phosphate chains, such as Ap2A, diadenosine triphosphate (Ap3A), and diadenosine tetraphosphate (B8577671) (Ap4A), tend to induce vasodilation in intact blood vessels. nih.gov Conversely, those with longer chains, like diadenosine pentaphosphate (Ap5A) and diadenosine hexaphosphate (Ap6A), often cause vasoconstriction. nih.gov This vasoconstrictor effect is mediated by an increase in intracellular free calcium in vascular smooth muscle cells. nih.gov

The response of blood vessels to diadenosine polyphosphates can also depend on the initial vascular tone. In vessels at a basal resting tone, these compounds often produce vasoconstriction, whereas in vessels with a raised tone, they tend to cause vasodilation. oup.comoup.com For instance, in rabbit mesenteric arteries, both Ap3A and Ap4A induce vasodilation in precontracted segments with intact endothelium. physiology.org However, after the removal of the endothelium, the response to Ap4A reverses to a pronounced contraction. physiology.org

In the coronary circulation, diadenosine polyphosphates generally lead to vasodilation. oup.comnih.gov This effect is thought to be mediated by the release of nitric oxide (NO) or prostacyclin (PGI2). oup.comnih.gov Studies on isolated rat hearts have shown that Ap3A produces concentration-dependent vasodilation. nih.gov

The mechanisms underlying these vascular effects involve interactions with purinergic receptors. In the renal circulation, the specific receptors activated by diadenosine polyphosphates vary depending on the number of phosphate groups. oup.com For example, in human small renal resistance arteries, Ap5A-induced vasoconstriction appears to be mediated by P2X purinoceptors, while vasorelaxation due to Ap4A is mediated by P2Y purinoceptors. oup.comoup.com

| Compound | Primary Effect on Vascular Tone | Key Mediators/Receptors | Vascular Bed |

|---|---|---|---|

| Ap2A, Ap3A, Ap4A | Vasodilation | P1 (A2) and P2 receptors, NO, Prostacyclin | General, Coronary, Mesenteric, Renal |

| Ap5A, Ap6A | Vasoconstriction | Increased intracellular Ca2+, P2X receptors | General, Mesenteric, Renal |

Diadenosine polyphosphates exert significant effects on the electrical activity of the heart. oup.comnih.gov They can alter ventricular refractoriness even at submicromolar concentrations and have been shown to reduce heart rate. oup.comnih.gov

In isolated guinea-pig hearts, diadenosine polyphosphates, including Ap3A, Ap4A, Ap5A, and Ap6A, have demonstrated potent cardiac electrophysiologic effects. nih.gov For example, at a concentration of 1 nM, Ap4A increased the action potential duration from 170.6 ms (B15284909) to 187.3 ms and the refractory period from 138.5 ms to 147.9 ms. nih.gov Furthermore, Ap4A was observed to reduce the QRS duration. nih.gov

The mechanisms behind these electrophysiological changes are thought to involve the activation of purinergic receptors and potentially KATP channels. oup.comnih.govnih.gov Antagonism of P1-(adenosine) receptors has been shown to attenuate the electrophysiologic effects of these compounds. nih.gov While a specific diadenosine polyphosphate receptor has been identified on isolated cardiac myocytes, the involvement of P1- and P2-purinergic receptors is also evident. oup.comnih.gov

Diadenosine polyphosphates are stored in high concentrations within the dense granules of platelets and are released upon platelet activation. nih.gov Their role in platelet function is complex, with some compounds promoting aggregation while others are inhibitory. nih.gov

Diadenosine triphosphate (Ap3A) has been shown to induce platelet aggregation, an effect that is partly due to its slow hydrolysis into ADP, a known proaggregatory agent. oup.comnih.gov At concentrations of 10-20 µM, Ap3A can gradually induce aggregation in platelet-rich plasma. nih.gov It can also enhance and prolong the aggregatory effect of other stimuli like Platelet Activating Factor (PAF). nih.gov

In contrast, diadenosine tetraphosphate (Ap4A) can act as an antagonist to this effect, rapidly disaggregating platelets. nih.gov The inhibitory action of Ap4A may be due to its slow hydrolysis to ATP, which is anti-aggregatory, or through competitive antagonism at platelet ADP (P2T) receptors. oup.com

The modulation of platelet aggregation by diadenosine polyphosphates highlights their potential importance in hemostasis and thrombosis. nih.govnih.gov

| Compound | Effect on Platelet Aggregation | Mechanism |

|---|---|---|

| Ap3A | Promotes aggregation | Slow hydrolysis to pro-aggregatory ADP |

| Ap4A | Inhibits aggregation | Slow hydrolysis to anti-aggregatory ATP; competitive antagonism at P2T receptors |

The presence and release of diadenosine polyphosphates in the myocardium and from platelets suggest a regulatory role in heart function, particularly during events like myocardial ischemia. benthamdirect.com During ischemia, the concentration of these compounds can increase in the coronary venous blood. oup.com

In the context of ischemia-reperfusion injury, diadenosine polyphosphates can have dual effects. In isolated rat hearts, Ap5A produced a small, transient coronary vasoconstriction followed by a more significant vasodilation. bohrium.com However, after a period of ischemia and reperfusion, the vasoconstrictor response to Ap5A was augmented, and the vasodilation was diminished. bohrium.com This altered response may be due to a reduced influence of purinergic P2Y receptors or the production of vasoconstrictor prostanoids. bohrium.com Similarly, the vasodilatory effect of Ap3A is attenuated following ischemia-reperfusion, which may contribute to coronary dysregulation. nih.gov

Interestingly, diadenosine tetraphosphate (Ap4A) has been shown to mimic the cardioprotective effects of ischemic preconditioning in the rat heart. nih.gov Administration of Ap4A improved the recovery of post-ischemic contractile function and reduced enzyme leakage after reperfusion. nih.gov This protective effect appears to be mediated through the activation of KATP channels and protein kinase C (PKC) via P2y receptors. nih.gov

Neurobiological Roles and Neurotransmission (e.g., Atrial and Synaptic Neurotransmission)

Emerging research indicates that diadenosine polyphosphates also play a role in the nervous system, functioning as signaling molecules in both the central and peripheral nervous systems. oup.comnih.gov They have been identified in rat brain synaptic terminals, and their release is calcium-dependent, a characteristic of neurotransmitters. nih.gov

These compounds are stored in secretory vesicles and can be released to interact with a wide range of purinergic receptors, suggesting their involvement in synaptic transmission. nih.gov In rat midbrain synaptosomes, stimulation with diadenosine polyphosphates leads to an increase in intracellular calcium, indicating their action through ionotropic receptors. nih.gov Furthermore, they have been shown to modulate different types of calcium channels in rat central neurons. nih.gov

The presence of diadenosine polyphosphates in cholinergic synaptic vesicles of the Torpedo electric organ further supports their widespread role in neurosecretory processes. nih.gov In the rat striatum, diadenosine tetraphosphate (Ap4A) has been found to decrease extracellular glutamate (B1630785) levels, suggesting it may act as an endogenous modulator of excitatory neurotransmission. bohrium.com

Renal and Hepatic Circulatory Effects

The influence of diadenosine polyphosphates extends to the regulation of blood flow in the kidneys and liver. nih.gov Their effects on the renal and mesenteric circulations are particularly notable and depend on the specific compound and the vascular tone. nih.gov

In the renal vasculature of rats, diadenosine polyphosphates can decrease renal blood flow and increase renal vascular resistance. researchgate.net However, the systemic application of these compounds often leads to hypotensive effects. nih.gov In human small renal resistance arteries, diadenosine polyphosphates can cause vasoconstriction, with the potency being dependent on the number of phosphate groups (Ap5A > Ap6A = Ap4A > Ap3A = ATP). oup.com When the vessels are pre-contracted, these compounds induce vasorelaxation. oup.com

Studies in anesthetized rats have shown that diadenosine hexaphosphate (Ap6A) can significantly increase both urine flow and sodium excretion. nih.gov In contrast, diadenosine triphosphate (Ap3A) dose-dependently reduces urine flow and sodium excretion. nih.gov The effects of Ap6A on renal function may be partially mediated by the release of prostaglandins (B1171923) and endothelin. nih.gov

Ocular System Functions

Diadenosine diphosphate (Ap2A), as part of the broader family of diadenosine polyphosphates, is an active component in ocular secretions, including tears and aqueous humor. nih.gov These molecules play a significant role in the physiology of the eye by activating P2 purinergic receptors located on the ocular surface, in the anterior segment, and in the retina. nih.gov The activation of these receptors, which include both metabotropic P2Y and ionotropic P2X receptors, is crucial for several protective and regulatory functions of the eye.

Key functions of diadenosine polyphosphates in the ocular system include:

Induction of Tear Secretion: They contribute to maintaining the tear film, which is essential for lubricating and protecting the ocular surface. nih.govnih.gov

Lysozyme and Lactoferrin Production: By stimulating the release of these proteins, they enhance the antimicrobial properties of tears, protecting the eye from pathogens. nih.gov

Corneal Wound Healing: They accelerate the migration rate of epithelial cells, promoting faster healing of corneal injuries. nih.govnih.gov

Regulation of Intraocular Pressure (IOP): Specifically, diadenosine tetraphosphate (Ap4A) has been shown to reduce IOP by acting on P2Y1 receptors in trabecular meshwork cells and P2X2 receptors on cholinergic terminals in the ciliary muscle. nih.govnih.gov

Retinal Fluid Re-absorption: Derivatives of diadenosine polyphosphates can enhance the re-absorption of fluid in cases of retinal detachment. nih.gov

Elevated levels of certain diadenosine polyphosphates, such as Ap4A, have been observed in the tears of patients with conditions like dry eye, Sjögren's syndrome, and congenital aniridia, as well as following refractive surgery, suggesting their potential as biomarkers for dry eye conditions. nih.gov

Table 1: Functions of Diadenosine Polyphosphates in the Ocular System

| Function | Mediating Receptors | Location | Reference |

|---|---|---|---|

| Tear Secretion Stimulation | P2Y, P2X | Ocular Surface | nih.govnih.gov |

| Mucin Release from Goblet Cells | P2Y, P2X | Ocular Surface | nih.gov |

| Acceleration of Epithelial Wound Healing | P2Y, P2X | Cornea | nih.govnih.gov |

| Stimulation of Lysozyme & Lactoferrin | P2Y, P2X | Ocular Surface | nih.gov |

| Reduction of Intraocular Pressure | P2Y1, P2X2 | Trabecular Meshwork, Ciliary Muscle | nih.govnih.gov |

| Fluid Re-absorption in Retinal Detachment | Not Specified | Retina | nih.gov |

Contributions to Bacterial Physiology and Pathogenesis

This compound and its related polyphosphates, particularly diadenosine tetraphosphate (Ap4A), are recognized as important signaling molecules in bacteria. jenabioscience.com They are implicated in regulating responses to stress, biofilm formation, pathogenesis, and antibiotic resistance. jenabioscience.complos.org The intracellular concentration of these molecules is tightly controlled, and disruptions in their metabolism can have significant effects on bacterial physiology and virulence. The enzyme ApaH, a diadenosine tetraphosphatase, plays a crucial role in this regulation by hydrolyzing Ap4A. plos.org

Biofilm Formation Modulation

The metabolism of diadenosine polyphosphates has a notable impact on the formation of bacterial biofilms. In Pseudomonas fluorescens, for instance, mutations in the apaH gene, which leads to an accumulation of intracellular Ap4A, affect biofilm formation through two distinct mechanisms. asm.orgnih.gov One pathway involves the Pho regulon, where high levels of Ap4A interfere with its activation under low phosphate conditions, thereby preventing the inhibition of biofilm formation. asm.orgnih.gov

A second, Pho-independent mechanism involves the major adhesin LapA. nih.gov Increased Ap4A levels lead to higher levels of cyclic di-GMP (c-di-GMP), which in turn promotes the localization of LapA to the outer membrane, enhancing surface attachment and biofilm formation. asm.orgnih.gov Conversely, in other contexts, such as in Escherichia coli treated with kanamycin (B1662678), the accumulation of Ap4A can alter biofilm formation pathways to increase bacterial sensitivity to the antibiotic. nih.gov This suggests that Ap4A can modulate biofilm formation in a manner that can either promote or inhibit bacterial survival depending on the specific environmental conditions and bacterial species. nih.gov

Antibiotic Susceptibility Effects

The homeostasis of diadenosine polyphosphates is linked to antibiotic tolerance in bacteria. jenabioscience.com In Escherichia coli, the accumulation of Ap4A, for example following a knockout of the apaH gene, has been shown to significantly decrease survival when exposed to the aminoglycoside antibiotic kanamycin. oup.comnih.gov Treatment with kanamycin leads to a 20-fold increase in intracellular Ap4A levels, which enhances the bactericidal effect of the antibiotic. nih.govfrontiersin.org This suggests that high concentrations of Ap4A render the bacteria more susceptible to certain antibiotics. oup.com The proposed mechanism involves Ap4A influencing biofilm formation and quorum sensing pathways, which in turn inhibits the viability of bacteria under the stress induced by the antibiotic. nih.gov

Cyclic Diadenosine Monophosphate (c-di-AMP) Regulation

While direct regulation of cyclic di-adenosine monophosphate (c-di-AMP) by this compound is still an area of active research, there is clear evidence that the metabolism of diadenosine polyphosphates influences the levels of other cyclic dinucleotides, such as c-di-GMP. asm.orgnih.gov c-di-AMP itself is a crucial second messenger in many Gram-positive bacteria, regulating fundamental cellular processes including cell wall homeostasis, potassium transport, and growth. frontiersin.orgwikipedia.orgresearchgate.net Given that diadenosine tetraphosphate (Ap4A) metabolism can impact the pools of purine-based nucleotides, including GTP which is the substrate for c-di-GMP synthesis, it is plausible that it also influences the availability of ATP, the substrate for c-di-AMP synthesis by diadenylate cyclases. asm.orgnih.gov This indirect link suggests that fluctuations in this compound and its polyphosphate derivatives could be part of a broader nucleotide-based signaling network that includes the regulation of c-di-AMP levels.

Table 2: Effects of Altered Diadenosine Polyphosphate (ApnA) Levels on Bacterial Physiology

| Physiological Aspect | Bacterium | Observation with Increased ApnA | Potential Mechanism | Reference |

|---|---|---|---|---|

| Biofilm Formation | Pseudomonas fluorescens | Enhanced biofilm formation | Increased c-di-GMP levels promoting adhesin localization | asm.orgnih.gov |

| Antibiotic Susceptibility | Escherichia coli | Increased sensitivity to kanamycin | Modulation of quorum sensing and biofilm pathways | nih.govoup.com |

| Pathogenicity | Pseudomonas aeruginosa | Reduced expression of virulence factors | Downregulation of quorum sensing signals and extracellular enzymes | plos.org |

| Stress Response | Salmonella enterica | Implicated as an "alarmone" for oxidative stress | Signals onset of stress, leading to adaptive responses | asm.org |

Significance in Plant Physiology

This compound and related dinucleoside polyphosphates are emerging as significant signaling molecules in plants, particularly in the context of stress responses. frontiersin.org These compounds are considered to function as "alarmones," signaling the presence of cellular stress and triggering adaptive physiological and metabolic changes. frontiersin.orgnih.gov

Extracellular Signaling in Plant Stress Responses

When plant cells are subjected to stress, such as wounding, they can release nucleotides like ATP into the extracellular space. hebtu.edu.cn This extracellular ATP can then be involved in signaling pathways. Similarly, dinucleoside polyphosphates like diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (Ap4A) have been shown to act as extracellular signals. nih.gov

Research on Arabidopsis thaliana has demonstrated that the application of micromolar concentrations of Ap3A or Ap4A to seedlings leads to an increase in the activity of key enzymes in the phenylpropanoid pathway, namely phenylalanine ammonia-lyase (PAL) and 4-coumarate:CoA ligase (4CL). nih.gov This pathway is responsible for producing a variety of compounds that protect plants against stresses such as UV radiation, pathogens, and herbivores. The upregulation of these enzymes indicates that diadenosine polyphosphates can trigger plant defense mechanisms. nih.gov More recent studies have identified a specific plasma membrane purinoreceptor in Arabidopsis thaliana, P2K1/DORN1, that recognizes extracellular Ap4A, leading to downstream responses such as stomatal closure, a key mechanism for water conservation during drought stress. biorxiv.org This provides a direct link between an extracellular diadenosine polyphosphate signal and a physiological stress response in plants.

Induction of Secondary Metabolic Pathways (e.g., Stilbene (B7821643) Biosynthesis)

The role of diadenosine polyphosphates as "alarmones"—molecules that signal stress and trigger defense responses—has been more extensively studied with Ap3A and Ap4A. Research in Arabidopsis thaliana has shown that these molecules can induce the expression of key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL) and 4-coumarate:CoA ligase (4CL). nih.gov This pathway is a critical precursor for the biosynthesis of a wide range of secondary metabolites, including flavonoids and stilbenes, which are important for plant defense.

Stilbene biosynthesis, in particular, is known to be induced by various biotic and abiotic stresses, leading to the production of compounds like resveratrol. The induction is mediated by the upregulation of stilbene synthase (STS) gene expression. While the signaling role of Ap3A and Ap4A in initiating this defensive metabolic pathway is established, there is no direct evidence from the reviewed literature to suggest that this compound plays a similar role. The potential for Ap2A to act as a signaling molecule in the induction of PAL, 4CL, or STS gene expression and subsequent stilbene accumulation has not been a subject of focused investigation.

Due to the absence of specific research findings and quantifiable data on the effects of this compound on stomatal regulation and the induction of stilbene biosynthesis, it is not possible to construct the detailed, data-driven article as requested. The available scientific information centers on related but distinct compounds, and extrapolating these findings to this compound would be scientifically inaccurate and speculative.

Advanced Research Methodologies and Analytical Approaches for Diadenosine Diphosphate Studies

Enzymatic Activity Assays (e.g., Spectrophotometric Methods, HPLC-based Quantification)

While specific enzymatic activity assays detailed exclusively for diadenosine diphosphate (B83284) were not prominent in the search results, the methodologies for other diadenosine polyphosphates are instructive. The hydrolysis of these compounds can be followed spectrophotometrically by measuring the increase in absorbance at 260 nm. frontierspartnerships.org Indirect colorimetric assays can also be used to estimate the concentration of hydrolysis products, such as ATP and AMP, by measuring the release of phosphate (B84403) by a coupled enzyme like alkaline phosphatase. frontierspartnerships.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and separation of various nucleotides. cuni.cz HPLC-based assays can be used to simultaneously measure concentrations of diadenosine polyphosphates, including Ap3A, Ap4A, Ap5A, and Ap6A, in biological samples like human platelets. cuni.cz These methods often utilize ion-pair reversed-phase chromatography for separation. cuni.cz Although Ap2A is a known regulator of platelet formation, specific HPLC protocols optimized for its quantification were not detailed in the provided search results. cuni.cz

Structural Biology Techniques (e.g., X-ray Crystallography, NMR Spectroscopy, EPR Spectroscopy)

Detailed structural biology studies focusing specifically on diadenosine diphosphate are not extensively covered in the available search results. The majority of research in this area has been directed towards understanding the interaction of diadenosine tetraphosphate (B8577671) (Ap4A) with various enzymes. For instance, X-ray crystallography has been employed to determine the three-dimensional structures of proteins like Ap4A hydrolase and Ap4A phosphorylase to understand their mechanisms of action. researchgate.netnih.govbartongroup.org

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for studying adenosine (B11128) phosphates like ADP and ATP, providing insights into their structure and interaction with metal ions and enzymes. nih.govmdpi.com However, specific NMR studies dedicated to the structural elucidation of Ap2A or its complexes with proteins are not described in the search results. Electron Paramagnetic Resonance (EPR) spectroscopy, often used in conjunction with other techniques, has been applied to study enzymes that interact with diadenosine tetraphosphate, but not specifically with Ap2A.

"-Omics" Technologies (e.g., RNA-Seq, Metabolomics, Single-Cell Transcriptomics)

The application of "-omics" technologies specifically for the study of this compound is not well-documented in the provided search results. Metabolomics, the large-scale study of small molecules, has the potential to identify and quantify Ap2A in various biological samples, contributing to biomarker discovery and understanding metabolic pathways. researchgate.netmdpi.com However, specific metabolomic studies highlighting Ap2A were not found.

Similarly, RNA-Seq and single-cell transcriptomics are powerful tools for analyzing the transcriptome of cells, which could indirectly provide insights into the pathways affected by Ap2A. researchgate.netnih.govfda.govyoutube.com For instance, these techniques could be used to study the transcriptional changes in cells, such as neutrophils or platelets, upon treatment with Ap2A. Despite this potential, the search results did not yield studies that have explicitly used these technologies to investigate the roles of this compound.

In Vitro and Ex Vivo Organ/Cellular Model Systems

Research using in vitro and ex vivo models has provided the most specific insights into the biological functions of this compound.

Neutrophil Apoptosis Models:

In vitro studies on human neutrophils have demonstrated that Ap2A can delay spontaneous apoptosis. nih.govresearchgate.net This anti-apoptotic effect is mediated through the adenosine A2A receptor. nih.govresearchgate.net Further investigation revealed that the signaling pathway involves an elevation of intracellular cAMP and the activation of cAMP-dependent protein kinase A (PKA). nih.govresearchgate.net The effect of Ap2A was reversed by adenosine A2A receptor antagonists (SCH442416 and ZM241385), an adenylyl cyclase inhibitor (2',5'-dideoxyadenosine), and a PKA inhibitor (Rp-8-Br-cAMPS), confirming the specific signaling axis. nih.govresearchgate.net

Platelet Aggregation Models:

this compound is recognized as a regulator of platelet formation and aggregation. cuni.cz Platelet aggregometry is a key in vitro technique used to study these effects. researchgate.netmdpi.commedscape.combiodatacorp.comnih.gov This method typically uses light transmission aggregometry to measure the clumping of platelets in platelet-rich plasma in response to various agonists, including adenosine diphosphate (ADP). mdpi.commedscape.comnih.gov Although Ap2A is known to be involved in platelet regulation, detailed findings from specific platelet aggregation assays focusing on Ap2A were not available in the search results.

The table below summarizes key findings from in vitro cellular models.

| Cell/Organ Model | Methodology | Key Findings for this compound (Ap2A) |

| Human Neutrophils | Cell Culture, Apoptosis Assays, cAMP Measurement | Ap2A delays spontaneous apoptosis. nih.govresearchgate.net |

| The anti-apoptotic effect is mediated via the adenosine A2A receptor and the cAMP/PKA signaling pathway. nih.govresearchgate.net | ||

| Human Platelets | Platelet Aggregometry | Ap2A is known to be a regulator of platelet formation. cuni.cz |

In Vivo Model Organism Studies

Specific in vivo studies focusing on the physiological or pharmacological effects of this compound in model organisms are limited in the provided search results. While diadenosine polyphosphates, in general, are known to be ubiquitous from bacteria to mammals and have been studied in various organisms like Physarum polycephalum and rats, the specific roles of Ap2A in vivo remain largely unexplored in the available literature. nih.govnih.govoup.comamanote.com One study on rat renal microcirculation investigated the effects of Ap3A and Ap5A, but not Ap2A, demonstrating the vasoactive properties of these related molecules. nih.gov

Future Directions and Emerging Research Avenues in Diadenosine Diphosphate Biology

Elucidation of Undefined Receptors and Binding Partners

A primary challenge in understanding ApnA signaling is the incomplete picture of their receptors and binding partners. While several purinergic receptors are known to interact with diadenosine polyphosphates, the existence of specific, dedicated receptors is still an area of active investigation.

Diadenosine polyphosphates are known to activate several subtypes of P2 purinoceptors. bohrium.com These are broadly divided into G protein-coupled P2Y receptors and ionotropic P2X receptors. Specific recombinant receptors activated by diadenosine polyphosphates include P2Y1, P2Y2, and P2Y4, as well as homomeric P2X1, P2X2, P2X3, P2X4, and P2X6 receptors. bohrium.com The composition of heteromeric P2X receptors can alter their sensitivity to these dinucleotides. bohrium.com For instance, Ap2A has been shown to delay neutrophil apoptosis by interacting with the adenosine (B11128) A2A receptor, a type of P1 purinoceptor. frontiersin.org

Beyond the classical purinergic receptors, evidence suggests the existence of so-called "P4" or dinucleotide-specific receptors. bohrium.com An example is a receptor-operated Ca2+ channel found in rat brain synaptic terminals that is specifically stimulated by diadenosine tetraphosphate (B8577671) (Ap4A) and pentaphosphate (Ap5A). bohrium.com

Chemical proteomics has emerged as a powerful tool for identifying the broader interactome of these molecules. Studies using photoaffinity-labeling probes based on diadenosine triphosphate (Ap3A) have identified numerous potential interaction partners in human cell lines, highlighting a complex network of proteins. nih.gov These studies suggest that the full interaction network is far from complete and can vary between different cell types. nih.gov A key intracellular binding partner and hydrolase is the Fragile Histidine Triad (Fhit) protein, a tumor suppressor that regulates intracellular Ap3A concentrations. nih.gov

Future research will focus on:

Deorphanizing Receptors: Identifying and characterizing novel receptors that may have high specificity and affinity for Ap2A and other ApnAs.

Expanding the Interactome: Utilizing advanced chemical proteomics to build a comprehensive map of ApnA-binding proteins across various cell types and conditions.

Structural Biology: Determining the high-resolution structures of ApnAs in complex with their receptors and binding partners to understand the molecular basis of recognition and activation.

Detailed Mechanistic Insights into Complex Signaling Networks

Diadenosine polyphosphates are increasingly recognized as "alarmones" or second messengers, with their intracellular concentrations rising significantly in response to cellular stress. nih.govnih.gov Unraveling the downstream signaling pathways they trigger is crucial for understanding their biological functions.

The signaling role of ApnAs is particularly evident in the DNA damage response. For example, intracellular levels of Ap4A increase substantially in mammalian cells treated with DNA cross-linking agents. nih.gov This accumulation is proposed to act as an inducible signal to inhibit the initiation of DNA replication, thereby preventing the propagation of damaged DNA. nih.gov

The mechanisms of ApnA signaling are multifaceted:

Enzymatic Regulation: The levels of ApnAs are tightly controlled by a balance between synthesis and degradation. Synthesis is often carried out as a non-canonical activity by enzymes like aminoacyl-tRNA synthetases (aaRSs), such as Lysyl-tRNA synthetase (LysRS). frontiersin.org Degradation is managed by specific hydrolases, including members of the Nudix and HIT families of enzymes. frontiersin.orgfrontiersin.org

Cross-talk with Other Pathways: ApnA signaling integrates with other major cellular pathways. The anti-apoptotic effect of Ap2A in neutrophils, for example, is mediated through the adenosine A2A receptor and the subsequent activation of the cAMP/PKA signaling axis. frontiersin.org